molecular formula C23H32O3 B588275 Estradiol 17-Valerate-d9 CAS No. 1316648-98-2

Estradiol 17-Valerate-d9

Cat. No.: B588275
CAS No.: 1316648-98-2
M. Wt: 365.561
InChI Key: RSEPBGGWRJCQGY-NLDCXAQVSA-N
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Description

Estradiol 17-Valerate-d9 is a deuterium-labeled synthetic estrogen. It is a derivative of estradiol valerate, where nine hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of estradiol valerate, as well as in hormone replacement therapy and other medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Estradiol 17-Valerate-d9 involves the esterification of estradiol with valeric acid, where deuterium is incorporated into the valeric acid moiety. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The use of deuterated reagents is crucial to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: Estradiol 17-Valerate-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Estradiol 17-Valerate-d9 has a wide range of applications in scientific research:

Mechanism of Action

Estradiol 17-Valerate-d9 exerts its effects by binding to estrogen receptors (ERα and ERβ) in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain. Upon binding, it activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. This results in a wide range of physiological effects, including regulation of reproductive functions, maintenance of bone density, and modulation of lipid metabolism .

Comparison with Similar Compounds

Estradiol 17-Valerate-d9 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:

This compound stands out due to its enhanced stability and distinct isotopic signature, making it a valuable tool in pharmacokinetic and metabolic studies .

Properties

CAS No.

1316648-98-2

Molecular Formula

C23H32O3

Molecular Weight

365.561

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoate

InChI

InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1/i1D3,3D2,4D2,5D2

InChI Key

RSEPBGGWRJCQGY-NLDCXAQVSA-N

SMILES

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

Synonyms

(17β)-Estra-1,3,5(10)-triene-3,17-diol 17-Pentanoate-d9;  Estradiol Valerate-d9;  3-Hydroxy-17β-(valeroyl-d9)oxyestra-1,3,5(10)-triene;  Atladiol-d9;  Climaval-d9;  Deladiol; -d9 Delestrogen-d9;  Delestrogen 4x-d9;  Estradiol 17β-Valerate-d9;  Estradiol Valer

Origin of Product

United States

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